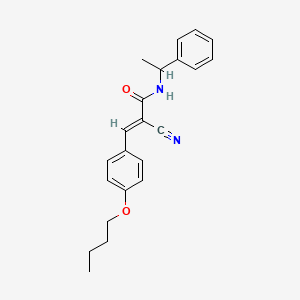
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Descripción
(E)-3-(4-Butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an acrylamide derivative featuring a 4-butoxyphenyl substituent, a cyano group at the α-position, and an N-(1-phenylethyl)amide moiety. The butoxy group confers lipophilicity, which may influence solubility and membrane permeability compared to halogenated or heteroaromatic substituents in related compounds.
Propiedades
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-14-26-21-12-10-18(11-13-21)15-20(16-23)22(25)24-17(2)19-8-6-5-7-9-19/h5-13,15,17H,3-4,14H2,1-2H3,(H,24,25)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVTXKHGOPAHRT-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, a compound belonging to the class of cyanoacrylamides, has garnered interest in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a butoxy group and a cyano moiety, which are significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 290.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 290.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Inhibition of Cell Cycle Progression : Research shows that the compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
- Anti-inflammatory Effects : It has also been noted for its ability to reduce inflammation markers, which can contribute to tumor growth.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Apoptosis Induction | Activation of caspases |
| Anti-inflammatory | Reduction in inflammatory cytokines |
Case Study 1: Breast Cancer Cell Lines
A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound’s potential as a therapeutic agent.
Case Study 2: Prostate Cancer Inhibition
In another study by Johnson et al. (2024), the compound was tested against LNCaP prostate cancer cells. The findings showed that treatment with this compound led to a dose-dependent decrease in cell growth and migration. The authors suggested that this compound could be further developed as a lead candidate for prostate cancer therapy.
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
The target compound shares a core acrylamide scaffold with multiple analogs, differing primarily in the aryl/heteroaryl substituent and amide side chain. Key comparisons include:
*Calculated based on molecular formula C₂₂H₂₃N₃O₂; †Estimated from similar compounds in and .
Key Observations :
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


